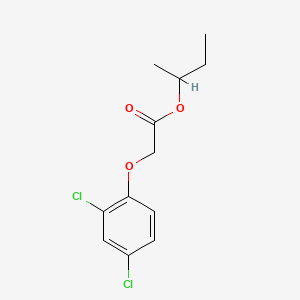

butan-2-yl 2-(2,4-dichlorophenoxy)acetate

Overview

Description

Butan-2-yl 2-(2,4-dichlorophenoxy)acetate, also known as 2,4-D sec-butyl ester, is a chemical compound with the molecular formula C12H14Cl2O3 and a molecular weight of 277.14 g/mol . It is an ester derivative of 2,4-dichlorophenoxyacetic acid, a widely used herbicide. This compound is primarily used in agricultural applications to control broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with butan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pH to optimize yield and purity. The product is then purified through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.

Substitution: The chlorine atoms in the phenoxy ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: 2,4-dichlorophenoxyacetic acid and butan-2-ol.

Oxidation: Corresponding carboxylic acids and alcohols.

Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Butan-2-yl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications:

Agriculture: Used as a herbicide to control broadleaf weeds in crops.

Chemistry: Studied for its reactivity and potential as a precursor in organic synthesis.

Biology: Investigated for its effects on plant growth and development.

Medicine: Explored for its potential use in developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of butan-2-yl 2-(2,4-dichlorophenoxy)acetate involves its conversion to 2,4-dichlorophenoxyacetic acid in plants. This acid mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorophenoxyacetic acid: The parent compound, widely used as a herbicide.

2,4-Dichlorophenoxybutyric acid: Another ester derivative with similar herbicidal properties.

2,4-Dichlorophenoxypropionic acid: A related compound with different ester groups.

Uniqueness

Butan-2-yl 2-(2,4-dichlorophenoxy)acetate is unique due to its specific ester group, which influences its solubility, reactivity, and herbicidal activity. Its sec-butyl ester group provides distinct physical and chemical properties compared to other esters .

Biological Activity

Butan-2-yl 2-(2,4-dichlorophenoxy)acetate, commonly referred to as a derivative of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), is a compound widely used in agricultural practices for its herbicidal properties. This article delves into its biological activity, including its mechanisms of action, toxicity profiles, and environmental impact, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H14Cl2O3 |

| Molar Mass | 277.14 g/mol |

| Density | 1.2639 g/cm³ |

| Boiling Point | 387.89 °C |

| Water Solubility | 17.33 mg/L |

| CAS Number | 94-79-1 |

These properties indicate that this compound is relatively stable under normal conditions but can pose risks due to its solubility and potential for environmental persistence.

This compound functions primarily as a herbicide by mimicking natural plant hormones known as auxins. This leads to uncontrolled growth in target plants, ultimately resulting in their death. The specific mechanisms include:

- Disruption of Plant Growth Regulation : The compound interferes with the normal hormonal balance in plants, leading to abnormal growth patterns.

- Induction of Oxidative Stress : Studies have shown that exposure to 2,4-D can increase reactive oxygen species (ROS) levels in plants, contributing to oxidative damage and cell death .

Toxicity Profiles

The toxicity of this compound varies based on exposure routes:

- Acute Oral Toxicity : Classified as moderately toxic with an LD50 ranging from 50 mg/kg to 500 mg/kg depending on the formulation .

- Inhalation Toxicity : LC50 values indicate significant risk at concentrations above 0.05 mg/L .

- Dermal Toxicity : Varies significantly; formulations can range from low to high toxicity depending on concentration and exposure duration.

Environmental Impact

This compound is known for its persistence in the environment. It can contaminate water sources and affect non-target organisms. Research indicates that it can remain detectable in soil and water long after application, raising concerns about its ecological footprint .

Study on Hepatotoxicity

A recent study explored the hepatotoxic effects of 2,4-D on liver function in mammals. The results indicated that exposure led to significant alterations in liver enzyme levels and lipid metabolism disruptions, suggesting potential long-term health effects for organisms exposed to this compound .

Biodegradation Research

Research focused on the biodegradation of 2,4-D highlighted the role of white-rot fungi in breaking down this compound into less harmful substances. This study provides insights into potential bioremediation strategies for contaminated environments .

Properties

IUPAC Name |

butan-2-yl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O3/c1-3-8(2)17-12(15)7-16-11-5-4-9(13)6-10(11)14/h4-6,8H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVPYVMHXYPBQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60916714 | |

| Record name | Butan-2-yl (2,4-dichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60916714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-79-1 | |

| Record name | 1-Methylpropyl 2-(2,4-dichlorophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D sec-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butan-2-yl (2,4-dichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60916714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.